molecular formula C9H15N3 B1422040 4-(4-methyl-1H-pyrazol-1-yl)piperidine CAS No. 1211520-55-6

4-(4-methyl-1H-pyrazol-1-yl)piperidine

Cat. No. B1422040
M. Wt: 165.24 g/mol
InChI Key: AUBWCQXFDUAVCI-UHFFFAOYSA-N
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Description

“4-(4-methyl-1H-pyrazol-1-yl)piperidine” is a chemical compound with the CAS Number: 1211520-55-6 . It has a molecular weight of 165.24 . The IUPAC name for this compound is 4-(4-methyl-1H-pyrazol-1-yl)piperidine .


Molecular Structure Analysis

The InChI code for “4-(4-methyl-1H-pyrazol-1-yl)piperidine” is 1S/C9H15N3/c1-8-6-11-12(7-8)9-2-4-10-5-3-9/h6-7,9-10H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-(4-methyl-1H-pyrazol-1-yl)piperidine” is a powder at room temperature .

Scientific Research Applications

Cancer Treatment Applications

Aurora kinase inhibitors, including compounds structurally related to 4-(4-methyl-1H-pyrazol-1-yl)piperidine, have been explored for their potential in treating cancer. These inhibitors target Aurora A kinase, a key enzyme involved in cell division, and their effectiveness suggests potential applications in developing new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Crizotinib

The compound has been noted as a key intermediate in the synthesis of Crizotinib, an effective treatment for non-small cell lung cancer. Research demonstrates a robust synthesis method that has been scaled up successfully, indicating the compound's critical role in pharmaceutical manufacturing processes (Steven J. Fussell et al., 2012).

Molecular Structure and Interactions

Studies on related compounds have explored molecular interactions with receptors, such as the CB1 cannabinoid receptor. These investigations provide insights into the compound's potential utility in designing receptor antagonists or agonists, with applications in treating various diseases (J. Shim et al., 2002).

Anticholinesterase Agents

Research into pyrazoline derivatives has shown potential applications as new anticholinesterase agents. These findings suggest the relevance of structurally similar compounds in treating neurodegenerative disorders by inhibiting enzymes that break down neurotransmitters (M. Altıntop, 2020).

Antibacterial and Antimalarial Activities

Novel combinatorial libraries of fused pyran derivatives, synthesized from compounds related to 4-(4-methyl-1H-pyrazol-1-yl)piperidine, have been screened for antibacterial, antituberculosis, and antimalarial activities. These studies highlight the potential of these compounds in developing new treatments for infectious diseases (Piyush N. Kalaria et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “4-(4-methyl-1H-pyrazol-1-yl)piperidine” are not mentioned in the search results, the study of pyrazole derivatives is a topic of ongoing research due to their diverse pharmacological properties .

properties

IUPAC Name

4-(4-methylpyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-8-6-11-12(7-8)9-2-4-10-5-3-9/h6-7,9-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBWCQXFDUAVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methyl-1H-pyrazol-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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